Dalbergin

概要

説明

準備方法

合成経路と反応条件: ダルベルジンは、さまざまな方法で合成することができます。 注目すべき方法の1つはベンゾフェノン経路であり、最も有利な方法ではないものの、アロダルベルジンなどの関連化合物の調製に便利です . 合成には、通常、臭化水素酸と無水炭酸カリウムが使用されます .

工業生産方法: ダルベルジンは、ダルベルギア属植物に豊富に存在するため、工業生産はあまり一般的ではありません。 ダルベルギア・ラティフォリアの木材の心材からの抽出が主要な方法であり、次にクロマトグラフィー法を使用して精製されます .

化学反応の分析

反応の種類: ダルベルジンは、次のようなさまざまな化学反応を起こします。

酸化: ダルベルジンは酸化されてキノンを形成する可能性があります。

還元: 還元反応により、ダルベルジンは対応するアルコールに変換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、一般的な還元剤です。

主要な生成物: これらの反応によって生成される主要な生成物には、さまざまな置換クマリンとキノンが含まれます.

4. 科学研究への応用

ダルベルジンは、科学研究において幅広い用途があります。

科学的研究の応用

Dalbergin has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other neoflavonoids and coumarins.

Biology: Studied for its role in plant defense mechanisms and interactions with herbivores.

Medicine: Investigated for its potential anti-diabetic, anti-inflammatory, and antioxidant properties.

Industry: Utilized in the production of natural dyes and as a component in traditional herbal medicines.

作用機序

ダルベルジンは、さまざまな分子経路を通じてその効果を発揮します。

類似化合物との比較

ダルベルジンは、その特異的な構造と生物活性により、ネオフラボノイドの中でユニークです。 似た化合物には次のようなものがあります。

ダルニグリン: ダルベルギア・ニグラに含まれ、抗炎症作用が知られています.

メラネットチン: ダルベルギア・オドリフェラから単離され、抗酸化作用を示します.

イソリクイリチゲニン: 抗糖尿病作用の強い別のネオフラボノイド.

生物活性

Dalbergin is a neoflavonoid compound primarily derived from various species of the genus Dalbergia, particularly Dalbergia odorifera. This compound has garnered attention in pharmacological research due to its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The exploration of this compound's potential therapeutic applications is ongoing, with significant findings emerging from various studies.

Chemical Structure and Properties

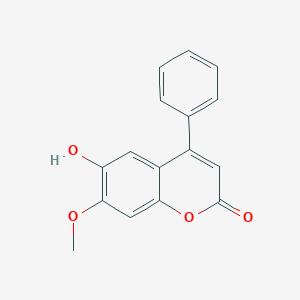

This compound is characterized by its neoflavonoid structure, which lacks a hydroxyl group at the second position of the molecule. This structural feature contributes to its unique biological activities. The molecular formula of this compound is C₁₅H₁₂O₄, and its chemical structure can be represented as follows:

Anticancer Properties

This compound has demonstrated significant anticancer effects in various studies. For instance, research on the T47D breast cancer cell line revealed that this compound exhibits cytotoxic effects, inhibiting cell viability and inducing apoptosis. The study indicated that this compound could be a potential candidate for breast cancer treatment due to its ability to trigger apoptotic pathways in cancer cells .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens. In vitro studies have shown that this compound possesses activity against bacteria and fungi, making it a promising agent for developing new antimicrobial therapies. Its effectiveness against Mycobacterium tuberculosis has also been highlighted, suggesting its potential role in treating tuberculosis .

Anti-inflammatory Effects

This compound's anti-inflammatory properties have been documented in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases. The compound's ability to modulate inflammatory pathways makes it an attractive candidate for further research in this area .

Antioxidant Activity

The antioxidant capacity of this compound has been confirmed through various assays. It scavenges free radicals and reduces oxidative stress in cells, which is crucial for preventing cellular damage and related diseases. This property underlines its potential use in formulations aimed at combating oxidative stress-related conditions .

In Vitro and In Vivo Studies

Recent studies have employed both in vitro and in vivo models to assess the biological efficacy of this compound:

- In Vitro Studies : Various cell lines have been used to evaluate the cytotoxic effects of this compound. For example, HepG2 liver cancer cells showed significant sensitivity to this compound treatment, indicating its potential for hepatocellular carcinoma (HCC) therapy .

- In Vivo Studies : Animal models have been utilized to study the pharmacokinetics and biodistribution of this compound-loaded nanoparticles, revealing enhanced targeting capabilities when modified with galactose for liver-targeted delivery .

Case Studies

- Breast Cancer Treatment : A study on T47D cells demonstrated that this compound effectively decreased cell viability by inducing apoptosis through caspase activation pathways.

- Tuberculosis Treatment : Another study highlighted the compound's inhibitory effects on Mycobacterium tuberculosis, suggesting its utility as a natural therapeutic agent against this pathogen.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

6-hydroxy-7-methoxy-4-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-15-9-14-12(7-13(15)17)11(8-16(18)20-14)10-5-3-2-4-6-10/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZELSOYQOIUPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331943 | |

| Record name | Dalbergin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-83-7 | |

| Record name | Dalbergin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dalbergin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Dalbergin?

A1: this compound has the molecular formula C16H12O5 and a molecular weight of 284.26 g/mol. [, , , , ]

Q2: What spectroscopic data is available for this compound?

A2: Numerous studies have characterized this compound using various spectroscopic techniques, including UV-Vis spectroscopy, infrared spectroscopy (IR), 1H-NMR, and 13C-NMR. These analyses provide insights into its structural features, functional groups, and chemical environment. [, , , , , ]

Q3: What is the solubility profile of this compound in different solvents?

A3: this compound exhibits varying solubility in different solvents. Research shows its solubility order in six pure solvents as: trichloromethane > propanone > ethyl ethanoate > methanol > hexane > water. []

Q4: How does the solubility of this compound change with temperature?

A4: Studies demonstrate that this compound's solubility in various solvents increases with increasing temperature. []

Q5: Has the stability of this compound been investigated?

A5: While specific stability studies are limited in the provided research, its formulation into nanoparticles using poly(lactic-co-glycolic acid) (PLGA) suggests a degree of stability suitable for drug delivery applications. []

Q6: What biological activities have been reported for this compound?

A6: this compound has shown promising activities in various in vitro and in vivo studies, including anti-cancer, anti-inflammatory, anti-allergic, antioxidant, and osteoprotective effects. [, , , , , , ]

Q7: What are the potential therapeutic applications of this compound?

A7: Based on its diverse biological activities, this compound shows potential for treating various conditions, including osteoporosis, cancer (particularly breast cancer), inflammation, and allergies. [, , , , , , ]

Q8: How does this compound exert its anti-cancer effects?

A8: Research suggests that this compound may exert its anti-cancer effects by altering the mRNA levels of apoptosis-related proteins in breast cancer cells. It has also shown interactions with caspase 3 and 9 proteins, indicating its potential to induce apoptosis in hepatocellular carcinoma. [, ]

Q9: What is the mechanism behind this compound's osteoprotective effects?

A9: Although the exact mechanism remains unclear, this compound demonstrated significant osteoprotective effects in an ovariectomized model of osteoporosis. Further research is needed to elucidate the underlying molecular pathways. []

Q10: How does this compound interact with its potential targets?

A10: Molecular docking studies suggest that this compound can bind to specific proteins, including caspase 3 and 9, potentially contributing to its apoptotic effects in cancer cells. []

Q11: Are there any studies on the structure-activity relationship of this compound?

A11: Yes, research has explored the impact of structural modifications on this compound's anti-osteoporotic activity. Modifications to its core structure can influence its potency and efficacy. []

Q12: What strategies are being explored to improve this compound's delivery and bioavailability?

A12: Research has explored encapsulating this compound in galactose-modified PLGA nanoparticles. This strategy aims to enhance its solubility, bioavailability, and targeted delivery to liver cancer cells by utilizing the asialoglycoprotein receptor (ASGPR) present in hepatic cells. []

Q13: What is known about the toxicity and safety profile of this compound?

A13: While the provided research primarily focuses on its beneficial effects, comprehensive toxicity studies are crucial to determine its safety profile, potential adverse effects, and long-term implications.

Q14: What analytical methods are used to characterize and quantify this compound?

A14: Various analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), UV-Vis spectroscopy, and NMR, are employed to identify, characterize, and quantify this compound in different matrices. [, , , ]

Q15: What is the historical context and milestones in this compound research?

A15: The research on this compound dates back several decades, with early studies focusing on its isolation, structural elucidation, and chemical synthesis. [, , , , ] More recent research has explored its biological activities and therapeutic potential, particularly in the areas of cancer, osteoporosis, and inflammation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。